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Compound of Interest

Compound Name: 2,4-Dihydroxy-3-nitroquinoline

Cat. No.: B078227

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 2,4-Dihydroxy-3-nitroquinoline (CAS No: 15151-57-2), a heterocyclic compound with
potential applications in medicinal chemistry.[1] With a molecular formula of CoHsN204 and a
molecular weight of 206.15 g/mol , this yellow crystalline solid has garnered interest for its
potential antimicrobial and anti-inflammatory properties, as well as its use as a fluorescent dye
in biological imaging.[1] A thorough understanding of its spectroscopic properties is crucial for
its identification, purity assessment, and further development in various scientific and
pharmaceutical applications. This guide presents a summary of its key spectroscopic data and
detailed experimental protocols for its characterization using UV-Vis, FT-IR, NMR, and Mass
Spectrometry.

Physicochemical Properties
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Property Value

CAS Number 15151-57-2

Molecular Formula CoHeN20a4

Molecular Weight 206.15 g/mol

Melting Point 225 °C (decomposes)
Appearance Yellow crystalline solid[1]
Density 1.61 g/cm3

Spectroscopic Data
UV-Vis Spectroscopy

The ultraviolet-visible spectrum of 2,4-Dihydroxy-3-nitroquinoline is expected to exhibit
characteristic absorption bands arising from its extended 1t-conjugated system, which includes
the quinoline core and the nitro group chromophore. The exact position and intensity of these
bands can be influenced by the solvent polarity.

Predicted Amax Molar Absorptivity Electronic
Solvent .
(nm) (s, M~*cm™?) Transition
1T - 1t* (quinoline
Ethanol ~250-260 ~15,000-20,000 )
ring)
T -~ 11* (quinoline
~280-290 ~10,000-15,000

ring)

n - 1* (nitro group)
~350-370 ~5,000-10,000 and 1t - 11* (extended

conjugation)

FT-IR Spectroscopy

The FT-IR spectrum of 2,4-Dihydroxy-3-nitroquinoline will display characteristic absorption
bands corresponding to the various functional groups present in the molecule. The presence of
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hydroxyl, nitro, carbonyl (in the tautomeric keto form), and aromatic moieties will give rise to a
complex and informative spectrum.

Wavenumber (cm~?) Intensity Vibrational Assignment

O-H stretching (intermolecular

3500-3200 Broad _
hydrogen bonding)
3100-3000 Medium Aromatic C-H stretching
C=0 stretching (from 4-
~1660 Strong hydroxy-2(1H)-quinolone
tautomer)
1620-1580 Medium-Strong C=C stretching (aromatic ring)
Asymmetric N-O stretching
1550-1500 Strong
(NO2)
Symmetric N-O stretching
1350-1300 Strong
(NO2)
~1250 Medium C-N stretching
Aromatic C-H out-of-plane
800-700 Strong

bending

NMR Spectroscopy

The *H and 3C NMR spectra of 2,4-Dihydroxy-3-nitroquinoline are complicated by the
existence of tautomers, primarily the 4-hydroxy-2(1H)-quinolone form. The chemical shifts will
be significantly influenced by the electron-withdrawing nature of the nitro group at the 3-
position. The data presented below is predicted for the major tautomer in a solvent like DMSO-
ds.

1H NMR (Predicted, DMSO-ds, 400 MHZz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
11.0-12.0 brs 1H N-H (amide)
10.0-11.0 brs 1H O-H (hydroxyl)
8.0-8.2 d 1H Ar-H
7.8-8.0 t 1H Ar-H
75-7.7 d 1H Ar-H
7.3-75 t 1H Ar-H

13C NMR (Predicted, DMSO-ds, 100 MHZz)

Chemical Shift (6, ppm) Assighment
~160 C=0

~150 C-OH

~140 C-NO2

140 - 115 Aromatic C
~115 Aromatic C

Mass Spectrometry

The mass spectrum of 2,4-Dihydroxy-3-nitroquinoline will provide information about its
molecular weight and fragmentation pattern, aiding in its structural confirmation.
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miz Relative Intensity (%) Assighment

206 High [M]* (Molecular ion)
189 Moderate [M - OH]*

178 Moderate [M - NOJ*

160 High [M - NO2]*+

132 Moderate [M-NO:z - COJ*

Experimental Protocols
UV-Vis Spectroscopy

Obijective: To determine the wavelengths of maximum absorption (Amax) of 2,4-Dihydroxy-3-
nitroquinoline.

Materials:

2,4-Dihydroxy-3-nitroquinoline

Spectroscopic grade ethanol (or other suitable solvent)

Quartz cuvettes (1 cm path length)

UV-Vis spectrophotometer
Procedure:

o Prepare a stock solution of 2,4-Dihydroxy-3-nitroquinoline in the chosen solvent (e.g., 1

mg/mL).

o From the stock solution, prepare a series of dilutions to a final concentration suitable for UV-
Vis analysis (e.g., 1074 to 10—> M).

 Fill a quartz cuvette with the pure solvent to be used as a blank.
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e Place the blank cuvette in the spectrophotometer and record a baseline spectrum over the
desired wavelength range (e.g., 200-800 nm).

» Replace the blank cuvette with a cuvette containing the sample solution.
e Record the absorption spectrum of the sample.

« |dentify the wavelengths of maximum absorbance (Amax) and record the corresponding
absorbance values.

FT-IR Spectroscopy

Objective: To identify the functional groups present in 2,4-Dihydroxy-3-nitroquinoline.

Materials:

2,4-Dihydroxy-3-nitroquinoline

Potassium bromide (KBr), IR grade

Agate mortar and pestle

Hydraulic press for pellet making

FT-IR spectrometer

Procedure (KBr Pellet Method):

Thoroughly dry the sample and KBr to remove any moisture.

In an agate mortar, grind a small amount of the sample (1-2 mg) with approximately 100-200
mg of KBr.

Transfer the finely ground powder to a pellet-forming die.

Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.

Place the pellet in the sample holder of the FT-IR spectrometer.
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» Record the spectrum over the range of 4000-400 cm™2.

« ldentify the characteristic absorption bands and assign them to the corresponding functional
groups.

NMR Spectroscopy

Objective: To elucidate the chemical structure of 2,4-Dihydroxy-3-nitroquinoline by analyzing
the chemical environment of its protons and carbons.

Materials:

2,4-Dihydroxy-3-nitroquinoline

Deuterated solvent (e.g., DMSO-ds)

NMR tubes

NMR spectrometer (e.g., 400 MHz)
Procedure:

e Dissolve a small amount of the sample (5-10 mg for *H, 20-50 mg for 13C) in the appropriate
deuterated solvent (~0.5-0.7 mL) in a clean, dry NMR tube.

e Place the NMR tube in the spectrometer's probe.
e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

e Acquire the *H NMR spectrum, setting appropriate parameters (e.g., number of scans,
relaxation delay).

» Process the *H spectrum (Fourier transform, phase correction, baseline correction, and
integration).

» Reference the spectrum to the residual solvent peak.

o Acquire the 13C NMR spectrum using a proton-decoupled pulse sequence.
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e Process and reference the 13C spectrum.

e Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the
respective nuclei in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of 2,4-Dihydroxy-3-
nitroquinoline.

Materials:

e 2,4-Dihydroxy-3-nitroquinoline

» Suitable solvent (e.g., methanol, acetonitrile)

o Mass spectrometer (e.g., with Electrospray lonization - ESI)

Procedure (ESI-MS):

Prepare a dilute solution of the sample in a suitable solvent.

 Introduce the sample solution into the mass spectrometer's ion source via direct infusion or
through a liquid chromatography system.

o Set the mass spectrometer parameters (e.g., ionization mode - positive or negative, mass
range, ion source voltages).

e Acquire the mass spectrum.

« ldentify the molecular ion peak ([M]* or [M-H]~) to confirm the molecular weight.

Analyze the fragmentation pattern to gain further structural information.

Visualization of Experimental Workflow
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Caption: General workflow for the synthesis and spectroscopic characterization of a chemical

compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characteristics
of 2,4-Dihydroxy-3-nitroquinoline. The presented data, based on established spectroscopic
principles and analysis of analogous structures, offers a valuable reference for researchers.
The detailed experimental protocols serve as a practical guide for the characterization of this
and similar compounds. A comprehensive spectroscopic analysis is indispensable for
confirming the identity and purity of 2,4-Dihydroxy-3-nitroquinoline, which is a critical step for
its potential development in the fields of drug discovery and materials science.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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